molecular formula C17H18ClN3O3S B2665969 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone CAS No. 897488-14-1

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone

Cat. No.: B2665969
CAS No.: 897488-14-1
M. Wt: 379.86
InChI Key: VVRLGFBIFIGREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with a structure that includes a benzo[d]thiazol-2-yl ring, a piperazin-1-yl group, and a 5,6-dihydro-1,4-dioxin-2-yl)methanone group . It is part of a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from spectroscopic data. For example, NMR data can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule . IR data can provide information about the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of application involves the synthesis and evaluation of antimicrobial activity. Patel et al. (2011) synthesized a series of pyridine derivatives, including benzothiazole and piperazine components, which showed variable and modest activity against strains of bacteria and fungi. This suggests that similar compounds could have potential as antimicrobial agents, depending on their specific structural modifications (Patel, Agravat, & Shaikh, 2011).

Anti-Tubercular Activity

Another significant application is in the development of anti-tubercular agents. Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. Several compounds in this series exhibited potential anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain in vitro, highlighting the promise of such compounds in treating tuberculosis (Pancholia et al., 2016).

Anti-Inflammatory and Analgesic Agents

Compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, based on visnaginone and khellinone synthesis, were explored for their anti-inflammatory and analgesic activities. Abu‐Hashem et al. (2020) found that certain derivatives showed significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, suggesting potential applications as pain and inflammation management agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antagonists of Receptors

Research into G protein-coupled receptors, such as the cannabinoid CB1 receptor and the NPBWR1 (GPR7), has led to the discovery of potent antagonists that could serve therapeutic purposes. For example, compounds designed to act as antagonists of the NPBWR1 (GPR7) receptor were reported to exhibit subnanomolar potencies, indicating their potential in modulating receptor activity for therapeutic benefits (Romero et al., 2012).

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound and similar compounds. Additionally, more studies could be conducted to evaluate the safety and efficacy of these compounds in biological systems .

Properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c1-11-2-3-12(18)15-14(11)19-17(25-15)21-6-4-20(5-7-21)16(22)13-10-23-8-9-24-13/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRLGFBIFIGREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.